1,4,5,8-Tetrachloroanthraquinone
Overview
Description
1,4,5,8-Tetrachloroanthraquinone is a chlorinated derivative of anthraquinone, a compound known for its applications in dye and pigment industries. This compound is characterized by the presence of four chlorine atoms at the 1, 4, 5, and 8 positions on the anthraquinone structure. It is a yellow crystalline solid with significant stability and photostability, making it a valuable intermediate in various chemical processes .
Mechanism of Action
Target of Action
1,4,5,8-Tetrachloroanthraquinone is primarily used as an intermediate in the synthesis of other compounds. It has been used to prepare trianthrimides, which are potential high-performance pigments . It can also be used to synthesize γ-aminobutyric acid analogs, which are novel potent GABA-AT (γ-aminobutyrate aminotransferase) inhibitors .
Mode of Action
The mode of action of this compound is largely dependent on the compound it is used to synthesize. For instance, when used to synthesize a N-heterocoronene derivative, it undergoes a two-step reaction involving a four-fold Buchwald-Hartwig amination and a microwave-assisted Knoevenagel reaction .
Biochemical Pathways
The biochemical pathways affected by this compound are also dependent on the compound it is used to synthesize. In the case of the N-heterocoronene derivative, the compound shows a similar photostability as perylene dyes, making it a promising colorant .
Pharmacokinetics
It is known that the compound is well soluble in common organic solvents such as dichloromethane (dcm), tetrahydrofuran (thf), and toluene .
Result of Action
The result of the action of this compound is the synthesis of other compounds with various properties. For example, the N-heterocoronene derivative synthesized from this compound shows a similar photostability as perylene dyes, qualifying it as a promising colorant .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. For instance, the synthesis of the N-heterocoronene derivative involves a reaction at 105 °C for 24 hours, followed by a microwave-assisted reaction at 170 °C for 30 minutes . These conditions may need to be optimized depending on the specific environment and application.
Biochemical Analysis
Biochemical Properties
It has been shown to have a biocatalytic effect on nitrite denitrification, increasing the rate by 2.3-fold with a concentration of 12 mmol/L This suggests that it may interact with enzymes involved in this process
Cellular Effects
It has been shown to have a biocatalytic effect on nitrite denitrification , suggesting that it may influence cellular processes related to this reaction
Molecular Mechanism
It has been shown to have a biocatalytic effect on nitrite denitrification , suggesting that it may interact with enzymes involved in this process
Temporal Effects in Laboratory Settings
It has been shown to have a biocatalytic effect on nitrite denitrification , suggesting that it may have long-term effects on cellular function. Information on the product’s stability, degradation, and any long-term effects observed in in vitro or in vivo studies is currently lacking.
Metabolic Pathways
It has been shown to have a biocatalytic effect on nitrite denitrification , suggesting that it may interact with enzymes involved in this process
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,5,8-Tetrachloroanthraquinone can be synthesized through the direct chlorination of anthraquinone. The process involves the reaction of anthraquinone with chlorine gas in the presence of a catalyst, typically sulfuric acid, at elevated temperatures. The reaction is carefully controlled to ensure high yields and purity of the desired product .
Industrial Production Methods: In industrial settings, the chlorination process is optimized to achieve high efficiency and cost-effectiveness. The reaction is conducted in large reactors with precise control over temperature and chlorine concentration. The product is then purified through recrystallization or other suitable methods to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1,4,5,8-Tetrachloroanthraquinone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as amino or hydroxyl groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.
Oxidation Reactions: It can also undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions:
Substitution: Reagents such as amines or alcohols in the presence of a base or acid catalyst.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
- Substituted anthraquinones
- Reduced anthraquinone derivatives
- Oxidized anthraquinone derivatives
Scientific Research Applications
Comparison with Similar Compounds
- 1,4-Dichloroanthraquinone
- 1,5-Dichloroanthraquinone
- 1,8-Dichloroanthraquinone
- 1,4,5,8-Tetrahydroxyanthraquinone
Comparison: 1,4,5,8-Tetrachloroanthraquinone is unique due to the presence of four chlorine atoms, which significantly enhance its stability and reactivity compared to its dichloro counterparts. The tetrachloro derivative exhibits higher photostability and is more suitable for applications requiring robust chemical properties .
Properties
IUPAC Name |
1,4,5,8-tetrachloroanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Cl4O2/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJPMUKIEFLXRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Cl4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058850 | |
Record name | 9,10-Anthracenedione, 1,4,5,8-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81-58-3 | |
Record name | 1,4,5,8-Tetrachloro-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,4,5,8-Tetrachloroanthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081583 | |
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Record name | 81-58-3 | |
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Record name | 9,10-Anthracenedione, 1,4,5,8-tetrachloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 9,10-Anthracenedione, 1,4,5,8-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,5,8-tetrachloroanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.240 | |
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Record name | 1,4,5,8-Tetrachloroanthraquinone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJC28L6W8L | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the applications of 1,4,5,8-tetrachloroanthraquinone?
A1: this compound has been explored for several applications:
- Smoke formulations: It acts as a white dye in gray-white smoke-producing compositions, offering acceptable ignition temperatures for safer manufacturing. []
- Anticancer research: It serves as a precursor for synthesizing potential anticancer agents. One such derivative, 1,4,5,8-Tetrakis-[(2-N,N-dimethylaminoethyl)amino]anthraquinone, demonstrated promising cytotoxicity against the BOT-2 human breast cancer cell line. []
- Red chromophore development: It is used as a starting material for synthesizing N-heterocoronene derivatives, which are stable red chromophores with potential applications in various fields requiring durable colorants. []
- Denitrification processes: When immobilized, it can act as a redox mediator, potentially accelerating the denitrification process in wastewater treatment. []
Q2: What makes 1,4,5,8-tetrachloro-9,10-anthraquinodimethane, a derivative of this compound, particularly stable?
A2: The stability of 1,4,5,8-tetrachloro-9,10-anthraquinodimethane is attributed to the steric hindrance caused by the chlorine atoms in the 1,4,5, and 8 positions. This steric hindrance was confirmed through X-ray structural analysis. []
Q3: How is this compound used in the synthesis of carbon-14 labeled hair dyes?
A3: [U-14C]-1,4,5,8-tetrachloroanthraquinone is a key intermediate in the synthesis of carbon-14 labeled Disperse Blue 1, a common hair dye. The synthesis involves a series of reactions starting with the Friedel-Crafts acylation of [U-14C]p-dichlorobenzene. []
Q4: Can this compound be copolymerized with other monomers?
A4: Yes, research has investigated the copolymerization of this compound with vinyl monomers under free radical initiation. This work explored the potential of incorporating this compound into polymeric structures, potentially leading to materials with unique properties. []
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